2,8-Diazaspiro[4.6]undecane-3,9-dione

Medicinal Chemistry Scaffold Hopping Regioisomer Differentiation

Why source a conventional diazaspiro when the regioisomer defines the outcome? 2,8-Diazaspiro[4.6]undecane-3,9-dione offers a non-canonical H-bond donor/acceptor topology orthogonal to the common 1,3-diaza-2,4-dione scaffold (CAS 707-16-4). Its [4.6] spiro-junction embeds a seven-membered azepane ring — a conformational element absent in [4.5] and [5.5] analogs — that modulates CYP450 metabolism, metal-chelation geometry, and polymer free-volume. For screening libraries targeting metalloenzymes, serine hydrolases, or for polyimide films requiring low dielectric constants, this building block delivers spatial diversity that simple homologation cannot mimic. Secure isomer-pure material backed by full analytical characterization.

Molecular Formula C9H14N2O2
Molecular Weight 182.22 g/mol
Cat. No. B14872170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,8-Diazaspiro[4.6]undecane-3,9-dione
Molecular FormulaC9H14N2O2
Molecular Weight182.22 g/mol
Structural Identifiers
SMILESC1CC2(CCNC1=O)CC(=O)NC2
InChIInChI=1S/C9H14N2O2/c12-7-1-2-9(3-4-10-7)5-8(13)11-6-9/h1-6H2,(H,10,12)(H,11,13)
InChIKeyYXBGBORFYJNOSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,8-Diazaspiro[4.6]undecane-3,9-dione — Spirocyclic Scaffold Identity, Physicochemical Profile, and Procurement-Relevant Context


2,8-Diazaspiro[4.6]undecane-3,9-dione (molecular formula C₉H₁₄N₂O₂, exact mass 182.1055 Da) is a bicyclic spiro‑heterocycle belonging to the diazaspiro[4.6]undecane family. Its scaffold fuses a five‑membered hydantoin‑like ring with a seven‑membered azepane ring through a shared quaternary carbon, yielding a conformationally restricted framework that embeds two nitrogen atoms and two carbonyl groups in a distinct regioisomeric arrangement . The [4.6] ring‑size combination is far less common than the extensively explored [4.5] and [5.5] diazaspiro systems, and this topological difference directly modulates hydrogen‑bonding geometry, lipophilicity, and metabolic vulnerability — factors that are non‑negotiable when selecting a precise building block for medicinal‑chemistry campaigns or polymer‑monomer design .

Why 2,8-Diazaspiro[4.6]undecane-3,9-dione Cannot Be Casually Replaced by Other Diazaspiro Undecane Diones


Diazaspiro undecane diones share the same elementary composition but differ critically in the positioning of the nitrogen atoms and carbonyl groups. The 2,8‑diaza‑3,9‑dione regioisomer places the hydrogen‑bond donors and acceptors in a spatial arrangement that is distinct from the more common 1,3‑diaza‑2,4‑dione (CAS 707‑16‑4) and 1,4‑diaza‑3,5‑dione (CAS 5699‑91‑2) scaffolds . Even subtle changes in regioisomerism can alter target‑binding pharmacophore geometry, solubility, and the metabolic soft spots recognised by cytochrome P450 enzymes, making direct interchange of seemingly analogous spiro‑diones unreliable without re‑optimisation of the entire lead series [1]. Moreover, the [4.6] spiro‑junction introduces a seven‑membered ring that is absent in the far more prevalent [4.5] and [5.5] systems, conferring a distinct conformational landscape that cannot be replicated by simple homologation .

Quantitative Differentiation Evidence for 2,8-Diazaspiro[4.6]undecane-3,9-dione Relative to Its Closest Analogs


Regioisomeric Identity: 2,8-Diaza-3,9-dione vs. 1,3-Diaza-2,4-dione Scaffold Comparison

2,8-Diazaspiro[4.6]undecane-3,9-dione is a constitutional isomer of the commercially widespread 1,3-diazaspiro[4.6]undecane-2,4-dione (CAS 707‑16‑4). Canonical SMILES comparison reveals that the 2,8‑diaza‑3,9‑dione isomer (SMILES: O=C1NC(=O)NC21CCCCCC2) positions both carbonyl groups adjacent to the spiro‑carbon within a five‑membered ring, whereas the 1,3‑diaza‑2,4‑dione isomer distributes its carbonyls across a different connectivity . This regioisomerism alters the calculated hydrogen‑bond acceptor/donor topology (two H‑bond donors and four H‑bond acceptors in both isomers, but with different spatial vectors) and is expected to shift the compound’s chromatographic retention time and NMR signature, providing unambiguous identity confirmation during procurement qualification .

Medicinal Chemistry Scaffold Hopping Regioisomer Differentiation

Ring-Size Differentiation: [4.6] Spiro-Junction vs. [5.5] and [4.5] Diazaspiro Systems

The [4.6] spiro‑junction of 2,8‑diazaspiro[4.6]undecane-3,9-dione combines a five‑membered ring with a seven‑membered ring, whereas the more extensively studied 3,9‑diazaspiro[5.5]undecane‑2,4‑dione (CAS 1193388‑13‑4) and 2,8‑diazaspiro[4.5]decane systems utilise six‑membered/six‑membered or five‑membered/six‑membered pairings, respectively . The seven‑membered azepane ring introduces additional torsional degrees of freedom and a larger hydrophobic surface area compared to the six‑membered piperidine ring. Calculated topological polar surface area (tPSA) for the 2,8‑diaza‑3,9‑dione isomer is approximately 58.2 Ų, marginally lower than the tPSA of the 3,9‑diazaspiro[5.5]undecane‑2,4‑dione scaffold (~61.4 Ų), suggesting slightly enhanced passive membrane permeability [1]. The [4.6] system also presents a distinct nitrogen‑nitrogen through‑space distance, which can be exploited for bidentate metal coordination in catalysis or for spanning two adjacent pharmacophoric points in target binding [2].

Conformational Analysis Spirocyclic Chemistry Scaffold Diversity

Purity and Physical Form: Available Supply Specifications vs. Comparator Scaffolds

Commercial sourcing data indicate that 2,8‑diazaspiro[4.6]undecane‑3,9‑dione is supplied at a minimum purity specification of 95% (HPLC), typically as a white to off‑white powder, with long‑term storage recommended at –20 °C under an inert atmosphere to prevent lactam hydrolysis . By comparison, the closest commercially available analog, 1,3‑diazaspiro[4.6]undecane‑2,4‑dione (CAS 707‑16‑4), is also listed at 95% minimum purity but is offered across a broader range of suppliers (AKSci, CymitQuimica, BOC Sciences), with pricing at approximately €441–€504 per 500 mg–1 g scale as of 2025–2026 catalogues . The 2,8‑diaza‑3,9‑dione isomer is supplied by fewer vendors, and its restricted availability can be a decisive factor for programs that require a guaranteed, audit‑ready supply chain with documented batch‑to‑batch consistency.

Chemical Procurement Quality Control Spirocyclic Building Blocks

Spirocyclic Hydantoin Core: Potential Lipoxygenase and Antioxidant Activity Class Inference

Although direct quantitative bioactivity data for 2,8‑diazaspiro[4.6]undecane‑3,9‑dione remain unpublished in peer‑reviewed literature, the compound’s hydantoin‑like spiro‑dione core places it within a chemotype that has been annotated in curated databases as possessing lipoxygenase‑inhibitory and antioxidant properties [1]. Spiro‑hydantoins with comparable [4.6] frameworks have been reported to inhibit lipid peroxidation in vitro and to interfere with arachidonic acid metabolism, albeit with potencies that are highly dependent on the exact regioisomeric and substitution pattern [2]. This class‑level inference does not constitute a direct efficacy claim for the 2,8‑diaza‑3,9‑dione isomer but indicates that the scaffold is mechanistically compatible with redox‑modulatory and anti‑inflammatory target engagement, warranting targeted biochemical profiling rather than defaulting to the more abundant 1,3‑diaza‑2,4‑dione analog, whose bioactivity profile may differ substantially due to altered pharmacophore geometry.

Lipoxygenase Inhibition Antioxidant Inflammation

High‑Priority Research and Industrial Application Scenarios for 2,8-Diazaspiro[4.6]undecane-3,9-dione


Regioisomer‑Specific Medicinal Chemistry Library Design

When constructing a focused library of diazaspiro‑dione fragments for screening against targets such as lipoxygenases, serine hydrolases, or metalloenzymes, the 2,8‑diaza‑3,9‑dione regioisomer provides a nitrogen‑carbonyl connectivity that is orthogonal to the more common 1,3‑diaza‑2,4‑dione scaffold. Its distinct hydrogen‑bonding vector set, inferred from the canonical SMILES O=C1NC(=O)NC21CCCCCC2 , can probe complementary regions of an enzyme active site that are inaccessible to the 1,3‑regioisomer, thereby increasing the diversity of the screening collection without increasing the molecular weight or lipophilicity beyond the acceptable lead‑like range.

Conformationally Constrained Spiro‑Monomer for Polyimide Film Development

Patents describing diazaspiro compounds as monomers for polyimide films highlight that the spiro‑junction imparts a kinked, non‑coplanar architecture that reduces chain packing and improves optical transparency while retaining thermal stability [1]. The [4.6] spiro‑system of 2,8‑diazaspiro[4.6]undecane‑3,9‑dione introduces a seven‑membered ring, offering a larger free‑volume element than the [5.5] analogs, which can be exploited to fine‑tune the dielectric constant and moisture uptake of the resulting polyimide film — properties that are critical for microelectronic and flexible‑display applications.

Metabolic Stability Differentiation in Lead Optimisation

The seven‑membered azepane ring present in the [4.6] spiro‑system is known to undergo different cytochrome P450‑mediated oxidation pathways compared to the six‑membered piperidine ring of the [5.5] and [4.5] scaffolds [2]. Incorporating the 2,8‑diaza‑3,9‑dione scaffold into a lead series allows medicinal chemists to probe whether the expanded ring size reduces N‑dealkylation or α‑carbon hydroxylation, potentially yielding a longer half‑life in microsomal stability assays. This hypothesis, while not yet validated with direct experimental data for the specific compound, is grounded in established structure‑metabolism relationships for azepane‑containing molecules and warrants comparative in vitro ADME profiling.

Bidentate Metal‑Coordination Scaffold for Organocatalysis

The spatial arrangement of the two nitrogen atoms and two carbonyl oxygens in the 2,8‑diaza‑3,9‑dione isomer creates a potential tetradentate or bidentate coordination sphere for transition metals such as Cu(II), Zn(II), or Fe(III) . This chelation geometry differs from that of the 1,3‑diaza‑2,4‑dione isomer due to the altered placement of the donor atoms, and could be exploited in asymmetric catalysis or in the development of metalloenzyme inhibitors, for which the exact donor‑atom topology is a critical determinant of catalytic turnover and selectivity.

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